
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with amino, chloro, iodo, fluoro, and methyl groups. These substitutions confer distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the amino, chloro, iodo, fluoro, and methyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, amines, and methylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes to maximize efficiency and minimize costs. The process involves continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, amines, and methylating agents under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or demethylated products. Substitution reactions can result in various substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases, particularly as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl-
- Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-methyl-
- Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-ethyl-
Uniqueness
Compared to similar compounds, Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- stands out due to the presence of the fluoro group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern may enhance its binding affinity to molecular targets, improve its stability, and alter its pharmacokinetic properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
826991-78-0 |
|---|---|
Fórmula molecular |
C14H11ClFIN2O |
Peso molecular |
404.60 g/mol |
Nombre IUPAC |
2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C14H11ClFIN2O/c1-19(13-5-2-8(15)6-11(13)17)14(20)10-7-9(16)3-4-12(10)18/h2-7H,18H2,1H3 |
Clave InChI |
JUSLJOAWSOXRFS-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(C=C(C=C1)Cl)I)C(=O)C2=C(C=CC(=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


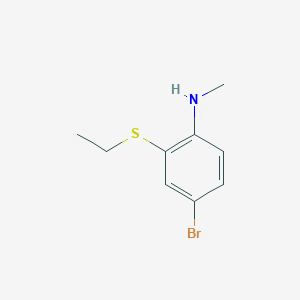
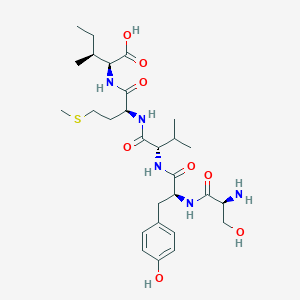

![N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide](/img/structure/B14212277.png)
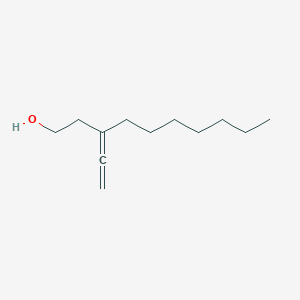

![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14212289.png)
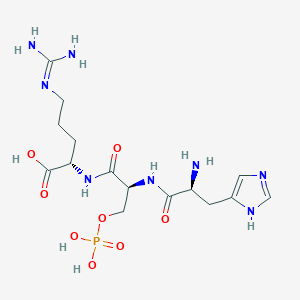

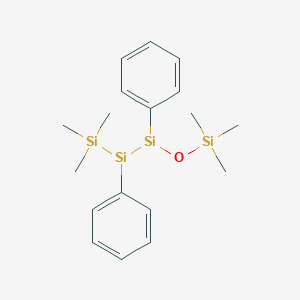
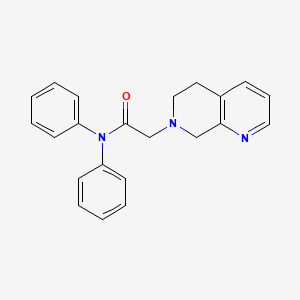
![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)
![3-[5-(4-Chloroanilino)pyridin-3-yl]phenol](/img/structure/B14212346.png)
